molecular formula C11H11BrFNO B1381459 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide CAS No. 1871173-14-6

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide

Cat. No.: B1381459
CAS No.: 1871173-14-6
M. Wt: 272.11 g/mol
InChI Key: XADALHNENMANOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C11H11BrFNO and its molecular weight is 272.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of benzamide derivatives, including compounds similar to "3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide." These studies focus on developing novel synthetic routes and understanding the compound's structural and electronic characteristics. For example, the study of electrochemical fluorination of aromatic compounds in anhydrous HF outlines a method for incorporating fluorine into organic molecules, potentially including derivatives similar to the specified benzamide compound (Shainyan & Danilevich, 2006).

Biological Activity

The biological activities of benzamide derivatives have been a significant focus, especially in the context of their potential as bioactive molecules. Research includes evaluating these compounds for various biological targets, demonstrating the versatility of benzamide derivatives in drug discovery and medicinal chemistry. For instance, the synthesis and cytotoxic activity against MCF-7 cells study presents benzamide derivatives' potential in cancer treatment, highlighting their efficacy against breast cancer cell lines (Kesuma et al., 2018).

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADALHNENMANOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.